Advanced Handling, Safety Data, and Synthetic Workflows for (2-Chloro-5-nitrophenyl)methanesulfonyl chloride
Advanced Handling, Safety Data, and Synthetic Workflows for (2-Chloro-5-nitrophenyl)methanesulfonyl chloride
Target Audience: Researchers, Medicinal Chemists, and EHS Professionals Content Type: Technical Whitepaper
Executive Summary
(2-Chloro-5-nitrophenyl)methanesulfonyl chloride is a highly reactive, bifunctional electrophile utilized predominantly in the synthesis of sulfonamide pharmacophores and sulfonate esters. Due to the extreme moisture sensitivity of the sulfonyl chloride moiety, handling this reagent requires rigorous anhydrous techniques and a deep understanding of its degradation kinetics. This guide provides a comprehensive framework for its physicochemical profiling, mechanistic toxicology, and field-proven synthetic protocols.
Physicochemical Profiling & Safety Data
To ensure reproducible synthetic outcomes and compliance with Environmental Health and Safety (EHS) standards, the fundamental properties of the reagent must be strictly monitored[1].
| Property / Parameter | Data / Classification |
| Chemical Name | (2-Chloro-5-nitrophenyl)methanesulfonyl chloride |
| CAS Number | 1250693-09-4 |
| Molecular Formula | C7H5Cl2NO4S |
| Molecular Weight | 270.09 g/mol |
| MDL Number | MFCD16671629 |
| Hazard Class | Class 8 (Corrosive) |
| UN Number | UN 3261 (Corrosive solid, acidic, organic, n.o.s.) |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage |
| Storage Conditions | 2-8°C, sealed under inert gas (Argon/N2), moisture-free |
Mechanistic Toxicology & Hazard Assessment
The classification of this compound under 2 is directly tied to its reactivity with water[2].
The Causality of Corrosion: Sulfonyl chlorides are highly susceptible to 3 or aqueous environments[3]. The mechanism proceeds via a nucleophilic attack by a water molecule on the highly electrophilic sulfur(VI) center. This displacement reaction leads to the extrusion of a chloride leaving group, resulting in the rapid formation of (2-chloro-5-nitrophenyl)methanesulfonic acid and hydrogen chloride (HCl) gas[3].
The continuous evolution of HCl gas and strong organic acids upon moisture exposure is the primary driver of the H314 hazard (Causes severe skin burns and eye damage)[1]. Inhalation of these vapors can cause severe pulmonary edema, making handling inside a certified, moisture-free fume hood mandatory.
Self-Validating Protocol: Sulfonamide Library Synthesis
The 4 is the most prominent application of sulfonyl chlorides in drug development[4]. The following protocol is designed as a self-validating system, ensuring that each step provides observable feedback to the scientist.
Mechanistic Rationale: The reaction involves the nucleophilic attack of a primary or secondary amine on the sulfonyl chloride[4]. A non-nucleophilic base (such as Triethylamine or Pyridine) must be included. Causality: The base acts as an HCl scavenger; without it, the generated HCl would protonate the unreacted amine nucleophile, rendering it inactive and stalling the conversion[4].
Step-by-Step Methodology
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Inert Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the target amine (1.0 eq) in anhydrous dichloromethane (DCM). Validation: The solution should remain clear and free of precipitates.
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Base Addition: Add Triethylamine (TEA) (1.5 eq) to the stirred solution.
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Thermal Control (Critical): Submerge the flask in an ice bath to achieve an internal temperature of 0 °C. Causality: The S-N bond formation is highly exothermic. Cooling suppresses thermal degradation and prevents the formation of dimeric side products.
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Electrophile Addition: Slowly add a solution of (2-Chloro-5-nitrophenyl)methanesulfonyl chloride (1.05 eq) in anhydrous DCM dropwise over 30 minutes.
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Reaction Monitoring (Self-Validation): Remove the ice bath and allow the mixture to warm to room temperature (2-4 hours). Monitor the reaction via TLC or LC-MS. Validation: The complete disappearance of the sulfonyl chloride peak and the emergence of a new, more polar product mass confirms successful coupling.
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Aqueous Workup: Quench the reaction with saturated aqueous NaHCO 3 to neutralize any residual acid. Extract with DCM, wash with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.
Emergency Response & Deactivation Workflows
Disposal of unreacted (2-Chloro-5-nitrophenyl)methanesulfonyl chloride cannot be done via standard organic waste streams due to the risk of pressurization from HCl evolution. A controlled, base-promoted quenching workflow is required.
Controlled base-promoted quenching workflow for sulfonyl chloride waste deactivation.
References
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Title: 1250693-09-4 | (2-Chloro-5-nitrophenyl)methanesulfonyl chloride | BLD Pharm Source: bldpharm.com URL: 1
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Title: An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry Source: benchchem.com URL: 4
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Title: Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention Source: horiazonchemical.com URL: 3
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Title: CORROSIVE SOLID, ACIDIC, ORGANIC, N.O.S. - ADR Information Source: nextsds.com URL: 2
